Folic acid hydrate
CAS No.: 1174277-30-5
Cat. No.: VC11663400
Molecular Formula: C19H21N7O7
Molecular Weight: 459.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174277-30-5 |
|---|---|
| Molecular Formula | C19H21N7O7 |
| Molecular Weight | 459.4 g/mol |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |
| Standard InChI | InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 |
| Standard InChI Key | URUVNZVKCVQPNX-YDALLXLXSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Hydration
Folic acid hydrate consists of a pteridine ring linked to para-aminobenzoic acid (PABA) and L-glutamic acid, with one water molecule incorporated into its crystalline structure . The hydration stabilizes the molecule by forming hydrogen bonds between the water molecule and polar groups (e.g., hydroxyl and amino residues) . Key molecular features include:
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Empirical formula:
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Molar mass: 459.4 g/mol (calculated via PubChem’s algorithms)
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Synonyms: Water folic acid, MFCD08273745, (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid hydrate .
The 3D conformation reveals a planar pteridine moiety with the glutamic acid side chain adopting a folded orientation, facilitating interactions with enzymes like dihydrofolate reductase .
Synthetic Methodologies and Industrial Production
Halogen-Mediated Pteridine Synthesis
A patent-pending method (CN106046005A) avoids trichloroacetone, reducing environmental hazards . The two-step process involves:
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Pteridine intermediate formation:
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Nucleophilic substitution:
Table 1: Synthesis Yields Across Patent Embodiments
| Intermediate | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Chloromethyl | Tetrahydrofuran | 70°C | 80 | 97.4 |
| Bromomethyl | Methanol | 40°C | 87 | 97.8 |
Stability and Degradation Under Processing Conditions
Thermal and Pressure-Induced Degradation
Folic acid hydrate demonstrates greater thermal resilience than 5-methyltetrahydrofolate (5-MTHF). Under high hydrostatic pressure (600 MPa), degradation rates increase by 40% compared to ambient conditions . Key findings include:
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Half-life at 100°C: 48 minutes for folic acid hydrate vs. 12 minutes for 5-MTHF .
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Degradation products: Pterin-6-carboxylic acid and para-aminobenzoylglutamate, identified via HPLC-MS .
These results inform food processing protocols, advocating for shorter heating durations (<30 minutes) at temperatures below 80°C .
Cosmetic Applications and Dermatological Efficacy
Anti-Photoaging and Skin Regeneration
In a 30-day clinical trial, a 0.5% folic acid hydrate cream improved skin parameters :
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Hydration: Cheek hydration increased by 7% (84 to 90 arbitrary units) .
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Elasticity: Elasticity index doubled from 0.25 to 0.50 (cutometer measurements) .
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DNA repair: Fibroblast viability post-UV exposure rose from 45% to 85% with folacin pretreatment .
The mechanism involves folate-dependent DNA repair enzymes (e.g., thymidylate synthase) and enhanced collagen synthesis .
Nutritional Implications and Bioavailability
Dietary Fortification and Absorption
While folic acid hydrate is less bioavailable (70%) than natural folates, its stability makes it ideal for fortified foods . Recommended daily intake (400 μg) prevents neural tube defects, with absorption peaking at pH 6.0 in the jejunum .
Analytical Characterization Techniques
Spectroscopic and Chromatographic Methods
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